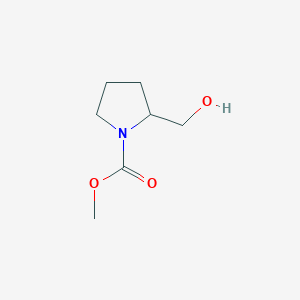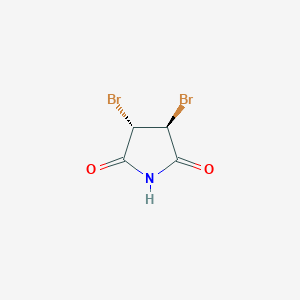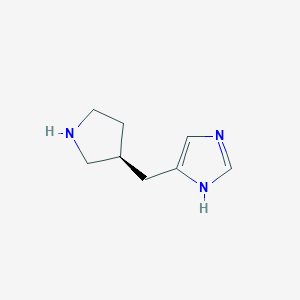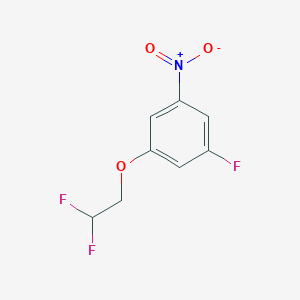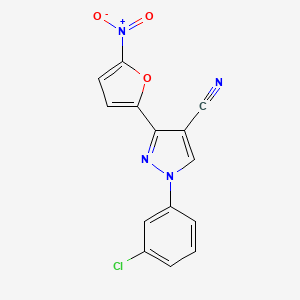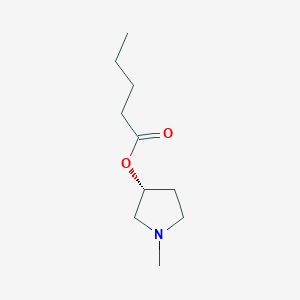
(R)-1-Methylpyrrolidin-3-yl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Methylpyrrolidin-3-yl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a pentanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methylpyrrolidin-3-yl pentanoate typically involves the esterification of ®-1-Methylpyrrolidin-3-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methylpyrrolidin-3-yl pentanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as immobilized enzymes can also be explored to achieve a more environmentally friendly synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Methylpyrrolidin-3-yl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ®-1-Methylpyrrolidin-3-ol and pentanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common for esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: ®-1-Methylpyrrolidin-3-ol and pentanoic acid.
Reduction: ®-1-Methylpyrrolidin-3-yl pentanol.
Oxidation: Various oxidized products depending on the conditions.
Aplicaciones Científicas De Investigación
®-1-Methylpyrrolidin-3-yl pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-Methylpyrrolidin-3-yl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol, ®-1-Methylpyrrolidin-3-ol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butyrate: Another ester with a similar structure but different alkyl chain length.
Ethyl acetate: A common ester used in various applications, with a shorter alkyl chain.
Isopropyl butyrate: An ester with a branched alkyl chain.
Uniqueness
®-1-Methylpyrrolidin-3-yl pentanoate is unique due to its combination of a pyrrolidine ring and a pentanoate ester group, which imparts specific chemical and biological properties not found in simpler esters. This uniqueness makes it valuable in specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
[(3R)-1-methylpyrrolidin-3-yl] pentanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-10(12)13-9-6-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1 |
Clave InChI |
SZFUHGJKXJEAMS-SECBINFHSA-N |
SMILES isomérico |
CCCCC(=O)O[C@@H]1CCN(C1)C |
SMILES canónico |
CCCCC(=O)OC1CCN(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


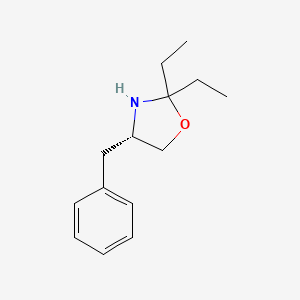

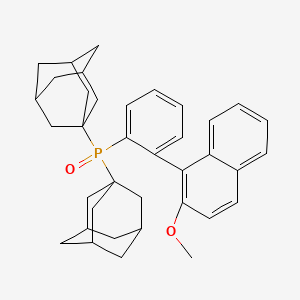

![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)

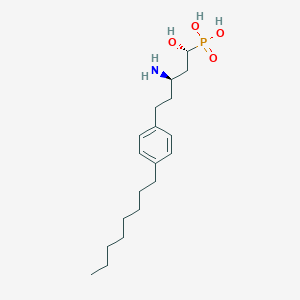

![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
